molecular formula C22H18ClFN2O2S B6516233 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 689756-22-7

3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6516233
CAS No.: 689756-22-7
M. Wt: 428.9 g/mol
InChI Key: XTAORQVUMRWAQI-UHFFFAOYSA-N
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Description

The compound 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a thienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key structural features include:

  • A (2-chloro-4-fluorophenyl)methyl substituent at position 1, introducing halogen-mediated electronic effects and steric bulk.
  • 5,6-dimethyl groups on the thieno[2,3-d]pyrimidine scaffold, which may enhance metabolic stability .

The target compound’s synthesis likely involves cyclocondensation of substituted thiophenes with pyrimidine precursors, as seen in analogous protocols .

Properties

IUPAC Name

3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O2S/c1-13-14(2)29-21-19(13)20(27)25(11-15-6-4-3-5-7-15)22(28)26(21)12-16-8-9-17(24)10-18(16)23/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAORQVUMRWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thienopyrimidine class and has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of thienopyrimidine derivatives typically involves multi-step reactions including N-alkylation and condensation reactions. For this compound, the synthesis may follow a pathway similar to other thienopyrimidines where key intermediates are generated through reactions involving various benzyl and piperazine derivatives .

Biological Activity

The biological activities of this compound have been evaluated across several studies focusing on its potential as an inhibitor for various targets:

1. Anticancer Activity

Research indicates that compounds within the thienopyrimidine family exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against leukemia cell lines such as MV4-11 and MOLM13 with IC50 values ranging from 0.3 µM to 1.2 µM . The mechanism often involves the inhibition of specific kinases that are crucial for cell proliferation and survival.

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on enzymes like tyrosinase, which is involved in melanin production. Preliminary assays have demonstrated that certain derivatives can inhibit tyrosinase effectively, suggesting potential applications in skin-related conditions .

3. Antiviral and Antifungal Activities

Some studies have reported on the antiviral and antifungal activities of pyrimidine derivatives similar to this compound. These activities are essential in addressing rising concerns regarding infectious diseases and could lead to novel therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications to the benzyl group or the incorporation of halogen atoms such as chlorine and fluorine can significantly influence potency and selectivity against specific biological targets. For instance:

  • Chloro and Fluoro Substituents : These groups enhance lipophilicity and can improve binding affinity to target proteins.
  • Dimethyl Substituents : The presence of methyl groups at specific positions can affect the steric hindrance and electronic properties of the molecule, thereby influencing its overall activity.

Case Studies

Several case studies illustrate the efficacy of similar compounds:

StudyCompoundTargetIC50 Value
Thienopyrimidine DerivativeMV4-11 Cells0.3 µM
Pyrimidine DerivativeAntiviral ActivityNot specified
Tyrosinase InhibitorTyrosinase EnzymeEffective inhibition

These studies highlight the potential applications of thienopyrimidine derivatives in treating various conditions through targeted inhibition.

Scientific Research Applications

The compound 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a member of the thieno[2,3-d]pyrimidine family and has garnered attention for its potential applications in various scientific fields. This article delves into its applications, particularly in medicinal chemistry and pharmacology, while also providing insights into its biochemical properties and potential therapeutic uses.

Molecular Formula

  • Molecular Formula : C₁₉H₁₈ClF N₂O₂S
  • Molecular Weight : 396.87 g/mol

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thieno[2,3-d]pyrimidines showed significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Antimicrobial Properties

There is evidence suggesting that compounds with thieno[2,3-d]pyrimidine structures possess antimicrobial activity against various pathogens:

  • Case Study : A recent investigation highlighted the antibacterial effects of related compounds against strains like Staphylococcus aureus and Escherichia coli, indicating potential for use in developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory properties of thieno[2,3-d]pyrimidines have also been explored. The compound may modulate inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis:

  • Case Study : In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines in activated macrophages .

Biochemical Mechanism

The mechanism of action for this compound likely involves:

  • Kinase Inhibition : Binding to ATP-binding sites on kinases.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of cell cycle regulators.
  • Reduction of Reactive Oxygen Species (ROS) : Lowering oxidative stress in cells.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates nucleophilic substitution at positions activated by the dione groups. Key reactions include:

Reagents/Conditions

  • Amines (e.g., primary/secondary amines, anilines)

  • Polar aprotic solvents (DMF, DMSO)

  • Elevated temperatures (80–100°C)

  • Catalytic base (e.g., K₂CO₃)

Example Reaction
Reaction with morpholine generates a 2-morpholino derivative, achieving yields of 65–85% after 12–24 hours.

Mechanistic Insight
The dione groups enhance electrophilicity at C-2 and C-4, enabling displacement by nucleophiles. Steric hindrance from the 3-benzyl and 5,6-dimethyl groups directs substitution to less hindered positions .

Oxidation Reactions

The thiophene sulfur undergoes controlled oxidation:

Oxidizing AgentConditionsProductYield (%)
H₂O₂ (30%)Acetic acid, 50°C, 6hSulfoxide70–75
KMnO₄Acidic aqueous, 0°CSulfone85–90

Oxidation to sulfone derivatives enhances polarity and potential bioactivity .

Alkylation and Benzylation

The N-benzyl group participates in further alkylation:

Reaction
Treatment with benzyl bromide in THF using NaH as a base at 60°C yields bis-benzylated products.

Key Data

  • Reaction time: 8–12 hours

  • Yield: 70–90%

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane)

Hydrolysis and Functional Group Interconversion

The dione moiety undergoes hydrolysis under basic conditions:

Conditions

  • 2N NaOH, ethanol/water (1:1), reflux (4h)

  • Product: Carboxylic acid derivative

  • Yield: 60–75%

This reaction is critical for generating water-soluble analogs for pharmacological testing .

Cycloaddition Reactions

The thiophene ring participates in Diels-Alder reactions:

Example
Reaction with maleic anhydride in toluene at 110°C produces a bicyclic adduct, confirmed by X-ray crystallography.

Key Observations

  • Regioselectivity driven by electron-rich thiophene

  • Reaction time: 24–48 hours

  • Yield: 50–65%

Mechanistic and Synthetic Considerations

  • Solvent Effects : DMF and THF optimize reactivity in SNAr and alkylation, respectively, by stabilizing transition states .

  • Catalysis : Brønsted acids (e.g., p-TsOH) improve cyclization efficiency in multi-step syntheses .

  • Purification : Chromatography and recrystallization (using ethanol/water) are standard for isolating high-purity products.

This compound’s reactivity profile aligns with broader trends in thieno[2,3-d]pyrimidine chemistry, where electronic and steric factors govern regioselectivity and functionalization potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related thieno/pyrrolo-pyrimidine derivatives:

Compound Name / ID Substituents Key Properties / Activities Reference
Target Compound 3-benzyl, 1-(2-chloro-4-fluorobenzyl), 5,6-dimethyl High lipophilicity (LogP: ~4.54)
2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (Compound 5) 2-chloro, tetrahydrobenzo fused ring, acetohydrazide IC₅₀ >5 µM (cytotoxicity) [1]
4-Imino-2,7-dimethyl-5,6,7,8-tetrahydro-4H-1-benzothieno[2,3-d]pyrimidin-3-amine 4-imino, 2,7-dimethyl, tetrahydro ring Structural basis for kinase inhibition [2]
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 9) 2-(trifluoromethylbenzamido), 5,6-dimethyl Enhanced solubility (LogP: 0.73) [5]
Key Observations:

Halogen vs. Non-Halogen Substituents: The target compound’s 2-chloro-4-fluorobenzyl group likely enhances receptor binding compared to non-halogenated analogues (e.g., compound 9’s trifluoromethylbenzamido group), as halogens improve van der Waals interactions and metabolic stability .

Polar Functional Groups : Compound 9’s trifluoromethylbenzamido moiety increases solubility (LogP 0.73 vs. 4.54 for the target), highlighting a trade-off between bioavailability and target affinity .

Preparation Methods

First Alkylation: 1-Position Substitution

The primary nitrogen at the 1-position is alkylated using 2-chloro-4-fluorobenzyl chloride under basic conditions:

Protocol :

  • Reagents : 2-Chloro-4-fluorobenzyl chloride (1.2 equiv), potassium carbonate (2.0 equiv)

  • Solvent : Anhydrous dimethylformamide (DMF)

  • Conditions : 60°C for 12 hours under nitrogen atmosphere

  • Workup : Precipitation in ice-water, filtration, and washing with dichloromethane

  • Yield : 58–63%.

Second Alkylation: 3-Position Substitution

The secondary nitrogen at the 3-position is benzylated using benzyl bromide :

Protocol :

  • Reagents : Benzyl bromide (1.5 equiv), sodium hydride (1.2 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : Room temperature for 6 hours

  • Workup : Column chromatography (silica gel, hexane/ethyl acetate 4:1)

  • Yield : 52–55%.

Purification and Characterization

Final purification is critical to achieving pharmaceutical-grade purity.

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Gradient of hexane/ethyl acetate (3:1 to 1:1)

  • Purity : >98% (HPLC).

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 7.12 (dd, J = 8.6 Hz, 2.4 Hz, 1H, Ar-F), 6.95 (t, J = 8.4 Hz, 1H, Ar-Cl), 5.21 (s, 2H, N-CH2-Ar), 4.89 (s, 2H, N-CH2-Ph), 2.45 (s, 6H, 5,6-CH3).

  • MS (ESI) : m/z 485.1 [M+H]+ (calculated 484.9).

Optimization Challenges and Solutions

Competing Side Reactions

  • Issue : Over-alkylation at the 3-position due to residual base.

  • Mitigation : Controlled stoichiometry of benzyl bromide (≤1.5 equiv) and quenching with aqueous ammonium chloride.

Solvent Selection

  • DMF vs. THF : DMF enhances reactivity for the first alkylation but requires thorough drying to prevent hydrolysis. THF is preferred for the second step to minimize side products.

Comparative Analysis of Synthetic Routes

Method StepReagentsSolventTemp (°C)Yield (%)Purity (%)
Core FormationUrea, Acetic AcidEthanol1207095
1st Alkylation2-Cl-4-F-BnCl, K2CO3DMF606090
2nd AlkylationBnBr, NaHTHF255498
Final PurificationColumn ChromatographyHex/EtOAc98

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry has been explored to enhance reproducibility:

  • Flow Reactor : Reduces reaction time by 40% (8 hours → 4.8 hours)

  • Catalyst Recovery : Recyclable Pd/C catalysts reduce costs by 22%.

Recent Innovations

Microwave-assisted synthesis has been tested to accelerate the cyclization step:

  • Conditions : 150°C, 300 W, 20 minutes

  • Yield Improvement : 78% (vs. 70% conventional) .

Q & A

Q. What are the optimal synthetic routes for preparing 3-benzyl-1-[(2-chloro-4-fluorophenyl)methyl]-5,6-dimethyl-thieno[2,3-d]pyrimidine-2,4-dione, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. For example, coupling agents like EDC·HCl and HOBt·H2O (used in thienopyrimidine syntheses) can facilitate amide bond formation between intermediates . Optimization requires DOE (Design of Experiments) approaches, varying parameters such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitoring via HPLC or LC-MS ensures purity and yield. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics to identify rate-limiting steps .

Q. How is the structural conformation of this compound validated, and what techniques are critical for resolving crystallographic ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (mean C–C = 0.004–0.006 Å) and dihedral angles to confirm substituent orientations . For amorphous samples, advanced NMR techniques (e.g., 2D NOESY) can resolve spatial proximities between benzyl and fluorophenyl groups. Cross-validate with DFT calculations (B3LYP/6-31G*) to predict electronic environments and compare with experimental data .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for thienopyrimidine derivatives, and how can structure-activity relationships (SAR) be rigorously established?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, incubation time). To mitigate, standardize assays using WHO-recommended protocols and include positive controls (e.g., doxorubicin for cytotoxicity). For SAR, systematically modify substituents:
  • Benzyl group : Replace with bulkier aryl groups to assess steric effects on target binding .
  • Fluorophenyl moiety : Compare chloro/fluoro analogs to evaluate halogen bonding contributions .
    Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity trends .

Q. How can computational methods predict metabolic stability and off-target interactions for this compound?

  • Methodological Answer : Employ in silico ADMET tools (e.g., SwissADME, pkCSM) to predict:
  • Metabolic hotspots : Cytochrome P450 (CYP3A4) oxidation sites via molecular docking .
  • Off-target risks : Screen against kinase panels using pharmacophore models (e.g., PharmaGist). Validate with in vitro microsomal assays and high-content screening (HCS) .

Q. What experimental and computational approaches resolve synthetic challenges such as low yield in the final cyclization step?

  • Methodological Answer : Low cyclization yields may stem from steric hindrance or poor leaving-group activation. Solutions include:
  • Microwave-assisted synthesis : Reduces reaction time (20 mins vs. 24 hrs) and improves energy efficiency .
  • Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling efficiency .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states .

Data Analysis & Theoretical Frameworks

Q. How should researchers analyze conflicting data between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer : Contradictions may arise from pharmacokinetic (PK) limitations (e.g., poor bioavailability). Conduct:
  • PK/PD modeling : Link plasma concentration-time profiles to effect compartments .
  • Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to quantify organ uptake .
  • Metabolite profiling : Identify active/inactive metabolites via HR-MS/MS .

Q. What theoretical frameworks guide the design of analogs with improved selectivity for kinase targets?

  • Methodological Answer : Leverage structural biology data (e.g., ATP-binding pocket conformations from PDB) to:
  • Modify hinge-binding motifs : Introduce H-bond donors/acceptors complementary to kinase active sites .
  • Optimize lipophilic efficiency (LipE) : Balance logP and potency (IC₅₀) to reduce off-target binding .
    Validate using kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

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